molecular formula C27H25ClFN3O2 B11419571 4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11419571
M. Wt: 478.0 g/mol
InChI Key: LVMINOHFBVWFOI-UHFFFAOYSA-N
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Description

4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, phenyl, and pyrrolidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-chloro-3-methylphenol and 4-fluorophenylpyrrolidinone. These intermediates are then subjected to various coupling reactions, often involving reagents like sodium hydride, potassium carbonate, and palladium catalysts, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A simpler compound with similar structural features but different biological activities.

    4-Fluorophenylpyrrolidinone: Shares the pyrrolidinone structure but lacks the benzodiazole and phenoxy groups.

    Benzodiazole derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.

Uniqueness

4-{1-[3-(4-CHLORO-3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H25ClFN3O2

Molecular Weight

478.0 g/mol

IUPAC Name

4-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H25ClFN3O2/c1-18-15-22(11-12-23(18)28)34-14-4-13-31-25-6-3-2-5-24(25)30-27(31)19-16-26(33)32(17-19)21-9-7-20(29)8-10-21/h2-3,5-12,15,19H,4,13-14,16-17H2,1H3

InChI Key

LVMINOHFBVWFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)Cl

Origin of Product

United States

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